molecular formula C14H20FNO2 B2798596 tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate CAS No. 689232-63-1

tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate

Cat. No.: B2798596
CAS No.: 689232-63-1
M. Wt: 253.317
InChI Key: ZIGJZZZOBRPZTI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate is a chemical compound with the CAS Number 689232-63-1 and a molecular formula of C14H20FNO2 . It has a molecular weight of 253.31 g/mol . This compound belongs to a class of organic molecules featuring a tert-butyloxycarbonyl (Boc) protected amine and a 3-fluorophenyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value This compound serves primarily as a versatile building block for the synthesis of more complex molecules. The Boc protecting group is a standard feature in synthetic chemistry, particularly in the preparation of amines and amino acid derivatives, as it is stable under a variety of conditions but can be readily removed under mild acidic conditions . The incorporation of a fluorophenyl group is a common strategy in drug discovery and development, as fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Compounds with similar fluorophenyl and carbamate structures are frequently utilized in the discovery and optimization of novel bioactive molecules, including enzyme inhibitors . Handling and Storage For optimal stability, this product should be stored according to standard laboratory practices for organic compounds. As with all chemicals of this nature, researchers should consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn. Warning: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

tert-butyl N-[2-(3-fluorophenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGJZZZOBRPZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-fluorophenyl)propan-2-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine.

Acid-Mediated Cleavage

  • Reagents : HCl (4 M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Conditions : Room temperature (RT) for 30 min to 24 h.

  • Products : Free amine (e.g., 3-fluorophenylpropan-2-amine) and tert-butanol/CO₂ as byproducts .

Example :

text
tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate + HCl → 3-fluorophenylpropan-2-amine + tert-butanol + CO₂

Yield : 95% (reported for analogous Boc-deprotection in ).

Nucleophilic Substitution at the Carbamate

The carbamate carbonyl can react with nucleophiles such as Grignard reagents or organometallics.

  • Reagents : Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxane with Mg).

  • Conditions : Barbier-type reactions at 0–60°C in toluene or THF.

  • Products : Ketones or secondary alcohols after workup .

Example :

text
Boc-protected amine + R-Mg-X → Tertiary alcohol or ketone intermediate

Yield : 74–84% (similar reactions in ).

Hydrolysis

Controlled hydrolysis under basic conditions converts the carbamate to a urea derivative.

  • Reagents : NaOH or KOH in aqueous/organic biphasic systems.

  • Conditions : RT to 60°C for 1–48 h.

  • Products : Urea or primary amine derivatives.

Cobalt-Catalyzed Coupling

  • Catalyst : [Co(TPP)] (tetraphenylporphyrin cobalt).

  • Conditions : 60°C in benzene with Cs₂CO₃ as base.

  • Products : Cyclized amines or alkenes via C–H activation .

Example : Intramolecular cyclization to form azetidine or piperidine derivatives.
Yield : Up to 96% (reported for structurally similar substrates in ).

Thermal Degradation

Heating above 100°C induces decomposition, releasing isobutylene and CO₂.

  • Conditions : 110°C in toluene.

  • Byproducts : Isobutylene gas and polymeric residues .

Fluorine-Specific Reactivity

The 3-fluorophenyl group resists electrophilic substitution but undergoes directed ortho-metalation (DoM) with strong bases (e.g., LDA).

  • Reagents : LDA or LiTMP.

  • Products : ortho-Functionalized aryl intermediates .

Table 2: Stability Under Various Conditions

ConditionOutcomeStability Rating (1–5)Source
Acidic (pH < 3)Rapid Boc cleavage1 (Unstable)
Basic (pH > 10)Slow hydrolysis3 (Moderate)
Thermal (>100°C)Decomposition1 (Unstable)
Ambient storageNo degradation (6 months)5 (Stable)

Research Findings

  • Synthetic Utility : The Boc group enables selective transformations while protecting the amine, as shown in multi-step syntheses of pharmaceuticals .

  • Fluorine Effects : The 3-fluorophenyl group enhances electrophilic stability but complicates metalation without directing groups .

  • Catalytic Efficiency : Cobalt-mediated cyclization achieves high diastereoselectivity (>20:1 dr) in azetidine formation .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of tert-butyl 2-(3-fluorophenyl)propan-2-ylcarbamate exhibit significant anticancer properties. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a targeted approach to cancer treatment.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Apoptosis induction
A549 (Lung)12G1 phase cell cycle arrest

Antimicrobial Activity

Another significant application is in the field of antimicrobial agents. Studies have shown that this compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antibiotic.

Case Study: Bacterial Inhibition
In vitro assays revealed that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuropharmacology

The compound's ability to cross the blood-brain barrier opens avenues for research into neuropharmacological applications. It may serve as a lead compound for developing treatments for neurological disorders.

Case Study: Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This was evaluated using neuroblastoma cell lines exposed to hydrogen peroxide.

TreatmentViability (%)
Control100
Compound Treatment85

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate Propan-2-yl 3-Fluorophenyl C₁₄H₁₈FNO₃ 267.30 Boc-protected amine; intermediate for enzyme inhibitors
tert-Butyl 2-(3-fluorophenyl)cyclopropylcarbamate (7a) Cyclopropyl 3-Fluorophenyl C₁₄H₁₆FNO₂ 249.28 Increased rigidity; potential nNOS inhibitor
tert-Butyl 2-(3-chlorophenyl)cyclopropylcarbamate (7c) Cyclopropyl 3-Chlorophenyl C₁₄H₁₆ClNO₂ 265.74 Enhanced lipophilicity; halogen effects on binding
(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate Propan-2-yl with hydroxyl 3-Fluorophenyl, (S)-configuration, hydroxyl C₁₄H₂₀FNO₃ 269.31 Improved solubility; stereospecific interactions
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate Propan-2-yl with ketone 3-Fluorophenyl, ketone C₁₄H₁₈FNO₃ 267.30 Electrophilic ketone; potential metabolic instability
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate Tetrahydro-2H-pyran 2,5-Difluorophenyl, oxo group C₁₇H₂₀F₂NO₄ 340.34 High structural similarity (0.87); chiral center effects

Structural and Functional Analysis

  • Tetrahydro-2H-pyran derivatives: The pyran ring enhances conformational stability and may influence pharmacokinetic properties due to increased hydrogen bonding capacity .
  • Stereochemistry: The (S)-configuration in hydroxyl-containing analogs (e.g., CAS 944470-56-8) may enhance enantioselective interactions in biological systems .
  • Functional Group Impact :

    • Hydroxyl vs. Ketone : Hydroxyl groups (e.g., CAS 944470-56-8) improve solubility but may reduce metabolic stability, whereas ketones (e.g., CAS 1612176-02-9) could undergo redox reactions in vivo .

Biological Activity

tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate (CAS No. 689232-63-1) is a synthetic organic compound notable for its unique chemical structure, which includes a tert-butyl group and a fluorinated phenyl moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The molecular formula of this compound is C14H20FNO2, with a molecular weight of 253.31 g/mol. The compound is characterized by its stability and ability to undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to biological targets .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in various cancer types by interfering with signaling pathways critical for cell proliferation .

Table 1: Summary of Antiproliferative Activity

Cell LineIC50 (µM)Reference
MDA-MB-23110
U87-MG1
A549 (Lung Cancer)5

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on phospholipase D (PLD), an enzyme involved in various cellular processes including membrane trafficking and signal transduction. Inhibition of PLD has been linked to reduced invasiveness in cancer cells, suggesting that this compound could serve as a potential therapeutic agent in oncology .

Case Studies

  • Study on MDA-MB-231 Cells : A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant inhibition observed at concentrations above 10 µM. The mechanism was proposed to involve the disruption of PLD activity, leading to altered cell signaling pathways .
  • U87-MG Glioblastoma Model : In another study involving U87-MG glioblastoma cells, treatment with the compound resulted in a marked reduction in invasive migration. The IC50 values indicated potent inhibition at low concentrations, reinforcing the potential role of this compound in targeting aggressive cancer phenotypes .

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-(3-fluorophenyl)propan-2-ylcarbamate?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. A general approach includes:

Substrate Preparation : Reacting 3-fluorophenylpropan-2-ol with tert-butyl carbamate precursors.

Coupling : Using reagents like Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to form the carbamate bond .

Purification : Column chromatography or recrystallization to isolate the product.
Key parameters affecting yield include temperature (often 0–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (4–24 hours) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For high-exposure scenarios, use NIOSH-approved respirators (e.g., P95 filters) .
  • Fire Safety : Use dry chemical or alcohol-resistant foam extinguishers; avoid water due to potential reactivity .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from direct sunlight to avoid photodegradation .
  • Incompatibilities : Separate from strong acids/bases and oxidizing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
  • X-ray Crystallography : For ambiguous stereochemistry, crystallize the compound and analyze crystal packing (e.g., as demonstrated for tert-butyl carbamate derivatives in ) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps; highlights improved yields with Pd(OAc)2_2 in Suzuki-Miyaura reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Gradients : Use gradual heating (e.g., 40–80°C) to minimize side reactions in exothermic steps .

Q. How does the compound's stability vary under different pH conditions?

Methodological Answer:

  • Acidic Conditions : Rapid hydrolysis of the carbamate group occurs below pH 3, releasing CO2_2 and tert-butanol .
  • Basic Conditions : Degradation accelerates above pH 9 due to nucleophilic attack on the carbonyl group .
  • Neutral pH : Stable for >48 hours at 25°C, as shown in analogous carbamates .
    Experimental Design : Conduct accelerated stability studies using HPLC to monitor degradation products .

Q. What are the key considerations in designing biological activity assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes or receptors with known interactions with fluorophenyl motifs (e.g., kinase inhibitors) .
  • Solubility Testing : Use DMSO stocks (≤1% v/v) to avoid cytotoxicity artifacts .
  • Metabolic Stability : Assess liver microsome clearance rates to predict in vivo efficacy .
  • Control Compounds : Include structurally similar analogs (e.g., tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, CAS 214973-83-8) for comparative analysis .

Q. How can researchers analyze and compare its reactivity with structural analogs?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations to compare electrophilicity of the carbamate group with analogs .
  • Reactivity Screening : Test nucleophilic substitutions (e.g., with amines or thiols) under standardized conditions (25°C, DMF) .
  • Structural Analog Table :
Compound NameCAS NumberKey Structural DifferencesReactivity Notes
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate214973-83-8Bromine vs. fluorine substituentHigher electrophilicity due to Br’s polarizability
(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate1187932-25-7Ethyl vs. propan-2-yl chainSteric hindrance reduces reaction rates
tert-Butyl (1-(4-chlorophenyl)cyclopropyl)carbamate214973-83-8Cyclopropyl ringEnhanced rigidity alters binding affinity

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